molecular formula C25H29N3O3 B11190861 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11190861
M. Wt: 419.5 g/mol
InChI Key: QGFAMRHJDDQYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a cyclohexyl group that can influence its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base such as potassium carbonate.

    Acylation Reaction: The final step involves the acylation of the quinazolinone derivative with 4-(propan-2-yl)phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Hydroxylated derivatives of the cyclohexyl group.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

The biological activity of this compound is primarily linked to the quinazolinone moiety, which is known for its pharmacological effects. Compounds within this class have been associated with various therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that derivatives of quinazolinone can inhibit specific proteins involved in cancer pathways. For instance, research has shown that similar compounds exhibit significant antiproliferative activity against human tumor cells, with mean GI values suggesting effective inhibition of cell growth .
  • Anti-inflammatory Effects : Quinazoline derivatives are also explored for their anti-inflammatory properties. The unique substitutions in the structure of this compound may enhance its ability to interact with inflammatory pathways.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps, including the formation of the quinazolinone core followed by the introduction of cyclohexyl and propan-2-ylphenyl groups. Understanding the synthesis pathway is crucial for optimizing the yield and purity of the compound.

Potential Mechanisms

Research indicates that the compound may interact with specific enzymes or receptors involved in disease processes. Interaction studies using molecular docking simulations can elucidate potential binding affinities and mechanisms of action.

Case Studies and Research Findings

  • In Vitro Studies : A study assessing similar quinazolinone derivatives found that they exhibited significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating potent activity . These findings suggest that 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide could be a promising candidate for further development in cancer therapy.
  • Drug-Like Properties : Evaluation using tools such as SwissADME has shown that compounds with similar structural features often possess favorable drug-like properties, making them suitable candidates for further pharmacological studies .

Mechanism of Action

The mechanism of action of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the cyclohexyl group can enhance the compound’s binding affinity and specificity. The compound may also interact with cellular signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of a quinazolinone core and a cyclohexyl group. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a member of the quinazolinone class, which has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a quinazolinone core with cyclohexyl and propan-2-ylphenyl substituents. The molecular formula is C25H29N3O3C_{25}H_{29}N_{3}O_{3} with a molecular weight of approximately 451.5 g/mol. Key chemical properties include:

PropertyValue
Molecular Weight451.5 g/mol
LogP5.0631
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area53.638 Ų

The structural uniqueness of this compound is believed to influence its interaction with biological targets, potentially leading to diverse pharmacological effects .

The biological activity of This compound is primarily attributed to its ability to interact with specific proteins involved in various cellular pathways. Preliminary studies suggest that it may inhibit certain kinases or proteases that play crucial roles in cancer and inflammatory pathways .

Pharmacological Effects

Compounds within the quinazolinone class have been linked to several pharmacological effects, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting specific cancer cell pathways.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating immune responses.
  • Enzyme Inhibition : There is evidence suggesting that it may act as an inhibitor for enzymes such as phosphodiesterases (PDEs), which are critical in regulating cellular signaling .

Study on Cancer Cell Lines

In vitro studies have demonstrated that This compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line A : IC50 value of 10 µM after 48 hours of treatment.
  • Cell Line B : Induced apoptosis through the activation of caspase pathways.

These findings indicate its potential as a therapeutic agent in oncology .

Interaction Studies

Recent research has focused on the binding affinity of this compound towards specific protein targets. For example:

  • Human Glucokinase : Co-crystallization studies revealed that the compound binds effectively to glucokinase, suggesting a role in glucose metabolism regulation .

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H29N3O3/c1-17(2)18-12-14-19(15-13-18)26-23(29)16-27-22-11-7-6-10-21(22)24(30)28(25(27)31)20-8-4-3-5-9-20/h6-7,10-15,17,20H,3-5,8-9,16H2,1-2H3,(H,26,29)

InChI Key

QGFAMRHJDDQYFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.